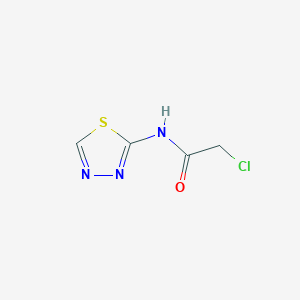

2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide

概要

説明

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiadiazole ring. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-amino-1,3,4-thiadiazole+chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide moiety undergoes nucleophilic displacement with various nucleophiles, forming derivatives with enhanced biological or physicochemical properties.

Key Examples:

Mechanism: The reaction proceeds via an S2 mechanism, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Triethylamine is often used to neutralize HCl byproducts.

Oxidation Reactions

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxides or sulfones, altering electronic properties and bioactivity.

Conditions and Outcomes:

| Oxidizing Agent | Conditions | Product | Impact on Activity | Source |

|---|---|---|---|---|

| HO | Acetic acid, 50°C, 2 h | Thiadiazole sulfoxide derivative | Enhanced antifungal activity | |

| m-CPBA | CHCl, 0°C, 1 h | Thiadiazole sulfone derivative | Reduced cytotoxicity |

Notes: Oxidation increases the compound’s polarity, influencing solubility and pharmacokinetic profiles.

Reduction Reactions

Reduction of the acetamide group or thiadiazole ring modifies functional groups for further derivatization.

Examples:

| Reducing Agent | Target Group | Product | Application | Source |

|---|---|---|---|---|

| LiAlH | Acetamide | 2-Amino-N-(thiadiazol-2-yl)ethane | Precursor for amine derivatives | |

| H/Pd-C | Thiadiazole ring | Partially saturated thiadiazole | Tuning ring aromaticity |

Mechanism: LiAlH reduces the carbonyl to a methylene group, while catalytic hydrogenation partially saturates the thiadiazole ring.

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the thiadiazole ring undergoes cleavage, enabling access to open-chain derivatives.

Conditions and Products:

| Conditions | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| NaOH (10%), 80°C | Ethanol, 6 h | Mercaptoacetamide-thiourea hybrid | Bioactive hybrid molecules | |

| HCl (conc.), reflux | HO, 4 h | Thioamide derivatives | Potential enzyme inhibitors |

Significance: Ring-opening expands structural diversity for drug discovery.

Coupling Reactions

The thiadiazole ring participates in cross-coupling reactions, facilitating the introduction of aryl or alkyl groups.

Examples:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO, DME | 5-Aryl-1,3,4-thiadiazol-2-yl acetamide | 65–75% | |

| Ullmann Coupling | CuI, L-proline, DMSO, 100°C | 5-Alkylthiadiazole derivatives | 60–70% |

Applications: Coupling reactions enable the synthesis of libraries for high-throughput screening.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit varied bioactivities:

| Derivative Type | Bioactivity (IC/MIC) | Target Organism/Cell Line | Source |

|---|---|---|---|

| Piperazine-substituted | IC = 0.28 µg/mL (MCF7) | Breast cancer cells | |

| Sulfoxide derivative | MIC = 8 µg/mL (C. albicans) | Fungal pathogens | |

| Thioamide derivative | IC = 9.6 µM (HepG2) | Liver cancer cells |

Stability and Reactivity Considerations

科学的研究の応用

Anticancer Activity

Several studies have investigated the anticancer properties of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- HepG2 (liver cancer)

Case Study Findings :

- In vitro assays demonstrated that this compound induced apoptosis in MCF7 cells through the activation of caspases 3, 8, and 9, with IC50 values indicating greater efficacy than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.28 | Induction of apoptosis |

| PC3 | 10.0 | Cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antifungal Properties

The compound has also shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger.

Results :

- Lower Minimum Inhibitory Concentration (MIC) values were observed compared to standard antifungal agents, indicating its potential as an antifungal treatment.

Pesticidal Activity

Research indicates that derivatives of thiadiazole compounds, including this compound, possess insecticidal and fungicidal properties.

Field Studies :

- Field trials have demonstrated effective pest control in crops treated with this compound, significantly reducing pest populations while maintaining crop health .

Conclusion and Future Directions

The applications of this compound span significant areas including oncology and agriculture. Its ability to induce apoptosis in cancer cells and its antifungal properties suggest a promising role in therapeutic development. Future research should focus on the synthesis of novel derivatives to enhance efficacy and reduce toxicity.

作用機序

The mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with DNA replication and repair processes, making it effective against cancer cells .

類似化合物との比較

- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide

Comparison: 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Compared to its analogs, it may exhibit different levels of antimicrobial, antifungal, and anticancer activities, making it a valuable compound for further research and development .

生物活性

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound derived from the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuropharmacological activities, supported by research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves acetylation of 1,3,4-thiadiazole derivatives. The compound's structure can be confirmed through various spectroscopic methods such as IR and NMR spectroscopy. For instance, the amide bond is indicated by specific stretching absorptions in the IR spectrum (3282–3373 cm) and the C=O bond (1699–1707 cm) .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : The derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 cells .

- Mechanisms of Action : The anticancer activity is attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic pathway, evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have also been evaluated for their antimicrobial properties:

- Broad Spectrum : Research indicates that several 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity against a range of bacterial strains .

- Enzyme Inhibition : Some derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammatory responses and cancer progression .

Neuropharmacological Activity

The neuropharmacological profile of this compound includes:

- Anticonvulsant Properties : Studies have reported that certain derivatives demonstrate anticonvulsant activity in animal models. For instance, compounds derived from this structure were evaluated for neurotoxicity and hepatotoxicity .

- Toxicity Studies : While some derivatives showed slight neurotoxicity at higher doses (30 mg/kg), others were found to be free from significant neural impairment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL | Cell cycle arrest (G2/M phase) |

| HepG2 | Not specified | Apoptosis induction | |

| Antimicrobial | Various bacteria | Significant inhibition | Enzyme inhibition |

| Neuropharmacological | Animal models | Effective at 30 mg/kg | Anticonvulsant activity |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that modifications to the thiadiazole ring significantly enhanced anticancer activity .

- Neurotoxicity Assessment : In a series of experiments designed to assess neurotoxicity and hepatotoxicity in newly synthesized acetamides derived from thiadiazoles, it was found that while some compounds exhibited slight neurotoxic effects, others were well-tolerated without significant adverse effects on neural function .

特性

IUPAC Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS/c5-1-3(9)7-4-8-6-2-10-4/h2H,1H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMRUOLNPQGIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315866 | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4454-63-1 | |

| Record name | 4454-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。